molecular formula C16H16ClNO2 B2559884 (4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone CAS No. 478043-76-4

(4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone

Cat. No. B2559884
CAS RN: 478043-76-4
M. Wt: 289.76
InChI Key: FIMPJCWBSXAFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone, also known as 4-chloro-N-[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]benzamide, is an organic compound belonging to the class of benzamides. It is a white crystalline solid with a molecular weight of 325.9 g/mol. It is soluble in water and ethanol, and has a melting point range of 159-162 °C. 4-chloro-N-[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]benzamide has a variety of applications in scientific research, including as a potential therapeutic agent for treating inflammation, cancer, and other diseases.

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols in the Environment : Chlorophenols, including 4-chlorophenol, are extensively reviewed for their environmental impact. They exhibit moderate toxic effects to mammalian and aquatic life, with long-term exposure potentially leading to considerable toxicity in fish. These compounds' persistence varies with environmental conditions, and they exhibit low bioaccumulation but a notable organoleptic effect. Understanding the behavior of chlorophenol compounds can guide the environmental management of related chemicals (Krijgsheld & Gen, 1986).

DDT and Chlorophenol Isomers : Studies on the environmental fate of DDT highlight the transformation of isomers and their impact on ecosystems. The analysis of DDT isomers provides insights into the environmental processes affecting similar compounds, helping to understand how (4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone might behave or be analyzed in environmental contexts (Ricking & Schwarzbauer, 2012).

Municipal Solid Waste Incineration and Chlorophenols : Research on municipal solid waste incineration addresses the formation and degradation of chlorophenols, underscoring their role as precursors to dioxins. This context might be relevant for assessing the disposal and environmental degradation pathways of complex chlorophenyl compounds (Peng et al., 2016).

Toxicological Effects and Mechanisms

Toxic Effects in Fish : The toxicological profile of chlorophenols in aquatic organisms, particularly fish, reveals oxidative stress, immune system alterations, endocrine disruption, and potential carcinogenic effects. Such studies could inform safety and environmental risk assessments of related chemicals (Ge et al., 2017).

Degradation Technologies

Zero Valent Iron for Chlorophenol Degradation : Research on the use of zero valent iron and bimetallic systems for the degradation of chlorophenols may offer insights into potential remediation strategies for contaminants, including complex chlorophenyl compounds. Such technologies could be applicable for reducing the environmental impact of various chlorinated organics (Gunawardana et al., 2011).

properties

IUPAC Name

(4-chlorophenyl)-[4-(furan-2-yl)-1-methylpyrrolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-18-9-13(15-3-2-8-20-15)14(10-18)16(19)11-4-6-12(17)7-5-11/h2-8,13-14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMPJCWBSXAFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.